molecular formula C15H21BO2S B15314768 2-(3,4-dihydro-2H-1-benzothiopyran-8-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

2-(3,4-dihydro-2H-1-benzothiopyran-8-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B15314768
M. Wt: 276.2 g/mol
InChI Key: LFGDYUZPNDARHR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3,4-dihydro-2H-1-benzothiopyran-8-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a complex organic compound that belongs to the class of benzothiopyrans. This compound is characterized by the presence of a benzothiopyran ring fused with a dioxaborolane moiety. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-dihydro-2H-1-benzothiopyran-8-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 3,4-dihydro-2H-1-benzothiopyran with a boronic ester under specific conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity of the final product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process is carefully monitored to ensure consistency and quality. The use of advanced purification techniques, such as chromatography, is essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-dihydro-2H-1-benzothiopyran-8-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the boronic ester group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives. These products are often characterized using spectroscopic techniques such as NMR and mass spectrometry.

Scientific Research Applications

2-(3,4-dihydro-2H-1-benzothiopyran-8-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several applications in scientific research:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

    Biology: In biological studies, the compound is used to investigate the interactions between small molecules and biological macromolecules. It serves as a probe to study enzyme activities and protein-ligand interactions.

    Medicine: The compound has potential applications in drug discovery and development. Its ability to interact with biological targets makes it a candidate for the development of new therapeutic agents.

    Industry: In the industrial sector, the compound is used in the production of advanced materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 2-(3,4-dihydro-2H-1-benzothiopyran-8-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. The dioxaborolane moiety is known to form reversible covalent bonds with nucleophilic sites on proteins, which can modulate their activity. This interaction is crucial for its biological and medicinal applications.

Comparison with Similar Compounds

Similar Compounds

    3,4-dihydro-2H-1-benzothiopyran: This compound shares the benzothiopyran core but lacks the dioxaborolane moiety.

    2-(3,4-dihydro-2H-1-benzothiopyran-8-yl)acetonitrile: Similar structure with an acetonitrile group instead of the dioxaborolane moiety.

    2-(3,4-dihydro-2H-1-benzothiopyran-8-yl)acetic acid: Contains an acetic acid group instead of the dioxaborolane moiety.

Uniqueness

The uniqueness of 2-(3,4-dihydro-2H-1-benzothiopyran-8-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane lies in its dioxaborolane moiety, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C15H21BO2S

Molecular Weight

276.2 g/mol

IUPAC Name

2-(3,4-dihydro-2H-thiochromen-8-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

InChI

InChI=1S/C15H21BO2S/c1-14(2)15(3,4)18-16(17-14)12-9-5-7-11-8-6-10-19-13(11)12/h5,7,9H,6,8,10H2,1-4H3

InChI Key

LFGDYUZPNDARHR-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C3C(=CC=C2)CCCS3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.